(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride (1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631316
InChI: InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C5H8ClN3O2S
Molecular Weight: 209.66 g/mol

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17631316

Molecular Formula: C5H8ClN3O2S

Molecular Weight: 209.66 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride -

Specification

Molecular Formula C5H8ClN3O2S
Molecular Weight 209.66 g/mol
IUPAC Name (1-ethyltriazol-4-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C5H8ClN3O2S/c1-2-9-3-5(7-8-9)4-12(6,10)11/h3H,2,4H2,1H3
Standard InChI Key BEUPTOWXTOIPJG-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(N=N1)CS(=O)(=O)Cl

Introduction

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides, specifically derived from a triazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms, is known for its diverse pharmacological properties.

Synthesis and Reactivity

The synthesis of (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride typically involves the reaction of a triazole derivative with methanesulfonyl chloride. This process is often carried out in the presence of a base to facilitate the formation of the sulfonyl chloride group, which enhances the compound's reactivity.

Synthesis Steps:

  • Preparation of Triazole Derivative: The first step involves synthesizing the appropriate triazole derivative, often through a cycloaddition reaction.

  • Reaction with Methanesulfonyl Chloride: The triazole derivative is then reacted with methanesulfonyl chloride in a suitable solvent, such as pyridine or dichloromethane, to form the sulfonyl chloride.

Applications and Biological Activity

The biological activity of (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is attributed to the triazole moiety, which is known for its diverse pharmacological properties. Triazoles have been explored for their antifungal, antibacterial, and anticancer activities.

Potential Applications:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of drugs targeting various diseases.

  • Agrochemicals: Potential use in the development of pesticides or fungicides.

Safety and Handling

Handling (1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride requires caution due to its potential to cause skin and eye irritation, as well as respiratory issues. It is classified under the GHS system as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity (Category 3) affecting the respiratory system.

Safety Precautions:

  • Skin Contact: Immediately flush with water and seek medical aid.

  • Eye Contact: Flush with water and obtain medical attention.

  • Inhalation: Move to fresh air and provide oxygen if necessary.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chlorideEthyl group on the triazole ring, methanesulfonyl chloride groupHigh reactivity and potential in medicinal chemistry
(1-Methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chlorideMethyl group instead of ethyl on the triazole ringSimilar reactivity but may differ in biological activity
(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chlorideAdditional tert-butyl group on the triazole ringIncreased steric bulk may affect reactivity and biological activity

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